1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, particularly in the field of cancer research and treatment. The chemical structure includes a propyl group and an amine functional group, contributing to its unique properties and potential therapeutic applications.
The compound is classified under the broader category of pyrazolo[3,4-b]pyridine derivatives. Its chemical formula is with a molecular weight of 134.14 g/mol. It is identified by the CAS number 942185-01-5 and has various synonyms including 1H-pyrazolo[3,4-b]pyridin-5-amine. The compound's structure and properties make it a subject of interest for various scientific studies, particularly in pharmacology and organic synthesis.
The synthesis of 1-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves several key steps:
The reaction conditions typically include solvents like tetrahydrofuran or ethanol, and reactions are often conducted at room temperature or under mild heating conditions for optimal yields. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to monitor the reaction progress and purity of the final product.
1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, nucleophilic substitution may require specific reagents to facilitate the desired transformation without affecting other functional groups.
The mechanism of action for 1-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. It has been noted to act as an inhibitor of tropomyosin receptor kinases (TRKs), which play a critical role in cell signaling pathways associated with cancer proliferation.
Upon binding to TRK enzymes, the compound prevents their activation, thereby inhibiting downstream signaling pathways such as Ras/Erk and PI3K/Akt that are crucial for cancer cell growth . This mechanism highlights the potential of this compound as a therapeutic agent in oncology.
The physical properties of 1-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine include:
Key chemical properties include:
Relevant data indicate that it has a high gastrointestinal absorption rate, suggesting good bioavailability when administered orally .
1-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific applications:
The unique structural features imparted by the propyl and amine groups enhance its lipophilicity and biological activity, making it an important compound in medicinal chemistry .
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their striking resemblance to purine nucleobases. The 1H-tautomeric form (Figure 1) exhibits a bicyclic framework where the pyrazole ring mimics the imidazole segment of purines, enabling reversible interactions with biological targets through hydrogen bonding and π-stacking. This bioisosteric relationship allows pyrazolo[3,4-b]pyridines to serve as purine mimetics in kinase inhibitors while resisting metabolic degradation—a critical advantage over natural purines . The scaffold’s structural plasticity permits extensive substitution at N1, C3, C4, C5, and C6 positions, facilitating fine-tuning of target affinity and pharmacokinetic properties. Computational analyses confirm that the 1H-tautomer (e.g., 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine) is energetically favored over the 2H-form by ∼9 kcal/mol, enhancing synthetic accessibility and stability .
Purine: Adenine/Guanine Pyrazolo[3,4-b]pyridine: 1H-Tautomer (e.g., 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine) Shared Features: - N1 position analogous to purine N9 - C3-NH₂ group mimicking purine C6-NH₂ - Fused heterocyclic geometry enabling similar binding interactions
The chemistry of pyrazolo[3,4-b]pyridines originated with Ortoleva’s 1908 synthesis of a 3-phenyl derivative, but significant medicinal interest emerged only in the late 20th century. The 1980s–2000s saw systematic exploration of their pharmacological potential, culminating in >300,000 documented derivatives by 2022 . This expansion was driven by:
1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine (PubChem CID: 125513820; C₉H₁₂N₄) exemplifies strategic molecular design to optimize drug-like properties. The propyl group at N1 enhances lipophilicity (cLogP = 2.18) and membrane permeability compared to unsubstituted analogues, while the C5-amine serves as a hydrogen-bond donor/acceptor critical for target engagement [2] [6]. This configuration balances metabolic stability and kinase-binding capacity:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4